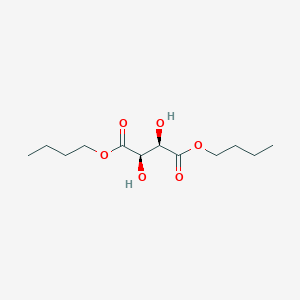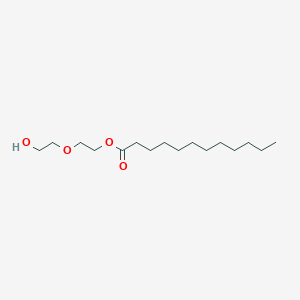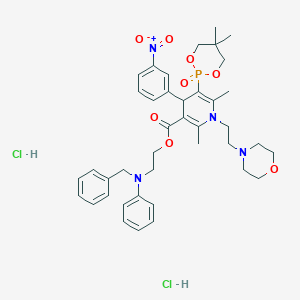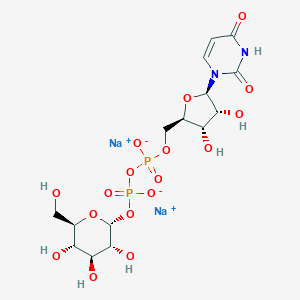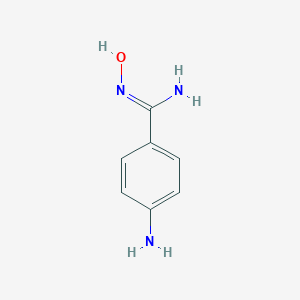
N,N-二乙基-间-甲苯胺
描述
Synthesis Analysis
The synthesis of N,N-diethyl-m-toluidine derivatives has been explored in various studies. For instance, the synthesis of N,N-di(prop-2-ynyl)-p-toluidine was achieved by the alkylation of secondary N-(5-substituted-2-furfuryl)-p-toluidines with propargyl-bromide. This process inadvertently produced N,N-di(prop-2-ynyl)-p-toluidine as a by-product, which was obtained as colorless crystals .
Molecular Structure Analysis
The molecular structure of N,N-di(prop-2-ynyl)-p-toluidine was determined using X-ray single crystal diffractometry. The compound crystallizes in the monoclinic C 2/c space group, with specific unit cell parameters detailed in the study. The bond distances around the amine nitrogen atom suggest σ-dominated bonds, and the sum of the angles around this atom is consistent with sp3 hybridization, indicating a tetrahedral geometry at the nitrogen .
Chemical Reactions Analysis
The metabolism of N,N-diethyl-m-toluidine, specifically the insect repellent N,N-diethyl-m-toluamide (DEET), has been studied using rat liver microsomes. The metabolic reactions include benzylic hydroxylation and N-deethylation, leading to various metabolites such as N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide. These metabolites were identified using capillary gas chromatography and confirmed by gas chromatography-mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethyl-m-toluidine derivatives are influenced by their molecular structure. For example, the crystal structure of N,N-di(prop-2-ynyl)-p-toluidine is dominated by van der Waals forces, as indicated by the study on its crystallography . The metabolism study of DEET provides insights into the chemical reactivity of N,N-diethyl-m-toluidine under biological conditions, demonstrating its susceptibility to oxidation and dealkylation .
Relevant Case Studies
A case study involving N,N-diethyl-m-toluidine derivatives includes the development of N,N-diethyl-m-toluamidine, a nitrogen isostere of DEET, designed for long-lasting insect repellent activity. The repellency of this compound against Aedes aegypti mosquitoes was reported, indicating its potential as an effective insect repellent .
科学研究应用
抗肿瘤研究中的合成和评价
N,N-二乙基-间-甲苯胺用于合成 α-氨基膦酸二酯,该二酯对人白血病细胞系表现出显着的抗增殖作用,表明其在抗肿瘤应用中的潜在作用。这些化合物通过凋亡诱导细胞死亡,这是其细胞毒性作用模式的关键方面 (Kraicheva 等人,2009).
化学合成和分子结构
N,N-二乙基-间-甲苯胺参与化学反应,生成各种化合物,包括 (2-二烷基氨基苯基)醇和苯基氨基烷基-二甲氨基苯衍生物。这些化合物已使用光谱技术和晶体结构测定进行表征,突出了 N,N-二乙基-间-甲苯胺的化学多功能性 (Al-Masri 等人,2004).
环境研究和污染物分析
N,N-二乙基-间-甲苯胺因其环境影响而受到研究,特别是其在水中的降解途径。对与 N,N-二乙基-间-甲苯胺密切相关的化合物 DEET 的基于自由基的破坏的研究提供了对控制地表水中此类污染物的潜在高级氧化过程的见解 (Song 等人,2009).
血吸虫病预防
有研究探讨将 N,N-二乙基-间-甲苯胺用作局部血吸虫病预防剂。一项研究表明,在接触湖水后将其涂抹在皮肤上,可以防止受试者发生新的血吸虫病感染,证明了其在有限接触情况下作为保护剂的潜力 (Jackson 等人,2003).
昆虫驱避剂研究中的放射性标记
N,N-二乙基-间-甲苯胺已被用于合成放射性形式的 DEET,用于研究这种常见昆虫驱避剂的特性。这种方法有助于了解 DEET 在生物系统中的生物积累和代谢途径 (Green,1958).
皮肤渗透研究
涉及 N,N-二乙基-间-甲苯胺的研究还包括皮肤渗透和潜在胎盘传递的研究。这些研究对于评估局部应用的安全性以及了解在怀孕期间接触的潜在风险至关重要 (Snodgrass 等人,1982).
构象分析和分子建模
已经研究了 N,N-二乙基-间-甲苯胺中酰胺键周围的受限旋转,提供了对分子动力学和空间相互作用的见解。这项研究对于了解化合物的化学行为及其在各个领域的潜在应用非常重要 (Krishnan 等人,2012).
作用机制
- The primary target of N,N-Diethyl-m-toluidine is not well-documented in the literature. However, it is commonly used as a reagent in organic synthesis and as an intermediate in dye production .
Target of Action
Pharmacokinetics
安全和危害
未来方向
属性
IUPAC Name |
N,N-diethyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVVROJHKLHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052610 | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-m-toluidine | |
CAS RN |
91-67-8 | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylamino)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-diethyl-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIETHYLAMINO)TOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5635R949A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N-Diethyl-m-toluidine contribute to the color of azo dyes?
A1: N,N-Diethyl-m-toluidine acts as a coupling component in the synthesis of azo dyes. [] This means it reacts with a diazonium salt to form the final azo dye molecule. The specific substituents on the N,N-Diethyl-m-toluidine molecule, such as the diethyl groups and the methyl group on the aromatic ring, influence the electron distribution within the resulting dye molecule. This directly impacts the dye's ability to absorb and reflect light, ultimately determining its color. For instance, using N,N-Diethyl-m-toluidine as a coupling component has been shown to yield dyes with shades ranging from red to bluish-red. [, ]
Q2: What is the impact of using N,N-Diethyl-m-toluidine on the dyeing process of polyester fabrics?
A2: Research indicates that azo dyes synthesized using N,N-Diethyl-m-toluidine demonstrate good dyeing properties on polyester fabrics. [, ] The synthesized dyes exhibit good tinctorial strength, meaning they provide a high degree of color intensity. [] Furthermore, they show high color build-up on polyester fabrics, indicating efficient dye uptake and fixation within the fabric structure. []
Q3: What are the advantages of utilizing N,N-Diethyl-m-toluidine based azo dyes in terms of fastness properties?
A3: Azo dyes incorporating N,N-Diethyl-m-toluidine as a building block have been shown to exhibit excellent fastness properties on dyed fabrics. [, ] For instance, studies report very good to excellent sublimation fastnesses, ensuring the dyes resist vaporizing and transferring to other materials during processes involving heat. [] Additionally, the dyes demonstrate good light fastness, meaning they retain their color vibrancy even after prolonged exposure to light. [] These properties are crucial for ensuring the longevity and durability of dyed materials, particularly in demanding applications like textiles.
Q4: Are there environmental benefits associated with using N,N-Diethyl-m-toluidine in dye synthesis?
A4: While N,N-Diethyl-m-toluidine itself doesn't possess inherent environmental benefits, its utilization in developing novel azo dyes can contribute to more sustainable dyeing processes. Research shows that these dyes enable a one-bath, single-stage dyeing method for wool-polyester blend fabrics. [] This approach significantly reduces the consumption of energy, water, and chemicals compared to conventional dyeing processes, leading to a lower environmental footprint. []
Q5: Beyond textiles, are there other potential applications for N,N-Diethyl-m-toluidine based materials?
A5: Yes, beyond its prominent role in textile dyes, research suggests N,N-Diethyl-m-toluidine can be incorporated into materials with applications beyond coloration. One example is its use in developing additives for electroplating processes. [] In this context, the compound contributes to creating lead-free tin whisker-resistant pure tin plating layers. These layers are crucial in electronics manufacturing, ensuring the reliability and longevity of electronic components. [] This highlights the versatility of N,N-Diethyl-m-toluidine as a building block for materials with tailored properties in various industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


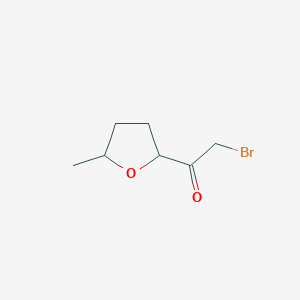



![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
